Stemonina

Descripción general

Descripción

Synthesis Analysis

The synthesis of stemoninine and related Stemona alkaloids, such as stenine, neostenine, and 13-epineostenine, involves complex chemical processes. A notable approach includes the use of a tandem Diels-Alder/azido-Schmidt reaction sequence, providing rapid access to the core skeleton shared by several Stemona alkaloids (Frankowski et al., 2008). Another significant method is the stereocontrolled total synthesis of (-)-stenine, starting from 1,5-pentanediol, showcasing the intricate steps involved in assembling the unique azepinoindole skeleton characteristic of Stemona alkaloids (Morimoto et al., 2001).

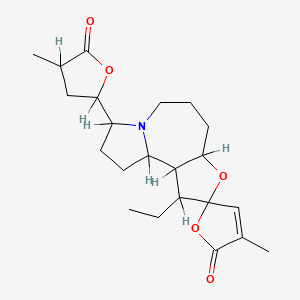

Molecular Structure Analysis

The molecular structure of stemoninine is characterized by its azepinoindole skeleton, which is a hallmark of the structural novelty and complexity of Stemona alkaloids. This structure presents a significant challenge for synthesis due to its intricate ring system and multiple stereogenic centers. Research into the molecular structure of stemoninine not only sheds light on its chemical properties but also provides a foundation for the synthesis of analog compounds with potentially enhanced biological activities.

Chemical Reactions and Properties

Stemoninine undergoes various chemical reactions that are pivotal in its synthesis and modification. Key transformations include the Staudinger-aza-Wittig reaction for forming the central perhydroazepine ring system and iodine-induced tandem cyclization for constructing the pyrrolidino-butyrolactone framework (Williams et al., 2003). These reactions are critical for the successful synthesis of stemoninine and highlight the compound's versatile chemical properties.

Aplicaciones Científicas De Investigación

Aplicaciones medicinales: Propiedades antiinflamatorias y antioxidantes

Se ha identificado que la Stemonina posee propiedades antiinflamatorias y antioxidantes significativas. La investigación ha demostrado su potencial en el tratamiento de enfermedades respiratorias como la enfermedad pulmonar obstructiva crónica (EPOC) inducida por partículas finas 2.5 (PM2.5) {svg_1}. Puede aliviar la lesión pulmonar al reducir los marcadores de inflamación y estrés oxidativo de forma dependiente de la dosis {svg_2}.

Agricultura: Actividad insecticida

En el sector agrícola, la this compound se ha utilizado como insecticida botánico. Exhibe repelencia y toxicidad contra plagas como el trips de las flores occidentales {svg_3}. Sin embargo, su aplicación requiere una gestión cuidadosa de la concentración para evitar la fitotoxicidad y garantizar la seguridad de los cultivos {svg_4}.

Usos industriales: Pesticidas botánicos

Industrialmente, las propiedades insecticidas de la this compound se aprovechan en la formulación de pesticidas botánicos. Forma parte de un grupo de compuestos naturales que ofrecen una alternativa a los pesticidas sintéticos, contribuyendo a prácticas de manejo de plagas más sostenibles {svg_5}.

Aplicaciones ambientales: Biopesticidas

El papel de la this compound se extiende a la protección del medio ambiente a través de su uso en biopesticidas. Su eficacia contra diversas plagas de artrópodos respalda su inclusión en estrategias dirigidas a reducir el impacto ambiental de los pesticidas químicos tradicionales {svg_6}.

Aplicaciones biotecnológicas: Biología sintética

En biotecnología, las actividades biológicas de la this compound son de interés para aplicaciones de biología sintética. Sus propiedades podrían aprovecharse en el diseño de nuevos sistemas biológicos y organismos para diversos fines, incluido el desarrollo de nuevos productos farmacéuticos {svg_7}.

Investigación farmacológica: Desarrollo de fármacos

Farmacológicamente, la this compound se está explorando por su potencial terapéutico. Su actividad antiinflamatoria, en particular, se está estudiando para el desarrollo de nuevos medicamentos que puedan tratar las afecciones inflamatorias {svg_8}.

Mecanismo De Acción

Target of Action

Stemonine, a traditional Chinese herb, has been demonstrated to exhibit anti-inflammatory and antioxidant properties . It is a potential drug for the treatment of respiratory diseases . The primary targets of Stemonine are specific enzymes, markers of oxidative stress, and the inflammatory cytokines tumor necrosis factor (TNF)-α and interleukin (IL)-6 .

Mode of Action

Stemonine interacts with its targets in a dose-dependent manner . It decreases the levels of enzymes and cytokines associated with inflammation and oxidative stress . In addition, Stemonine dose-dependently increases the amount of superoxide dismutase .

Biochemical Pathways

Stemonine affects the biochemical pathways related to inflammation and oxidative stress . It reduces the production of reactive oxygen species (ROS) and certain inflammatory mediators, resulting in changes to vascular permeability, airway constriction, and tissue injury .

Result of Action

Stemonine significantly alleviates lung injury by decreasing the levels of enzymes and cytokines associated with inflammation and oxidative stress . It reduces lung inflammation in mice with PM 2.5-induced chronic obstructive pulmonary disease (COPD), providing a novel approach for the treatment of PM 2.5-induced respiratory diseases .

Direcciones Futuras

In the future, it is necessary to design experiments to deeply understand the development and clinical use of Stemonae Radix . Comparing the diverse bioactivities of Stemona alkaloids, stemofoline-type derivatives are the most versatile compounds representing promising lead structures for further development as commercial agents in agriculture and medicine .

Propiedades

IUPAC Name |

3-ethyl-3'-methyl-11-(4-methyl-5-oxooxolan-2-yl)spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINUUSQOLRQGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989952 | |

| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69772-72-1 | |

| Record name | Stemonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

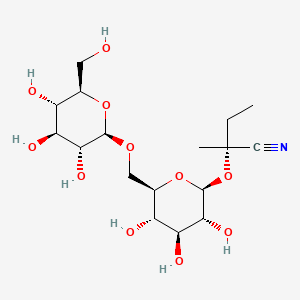

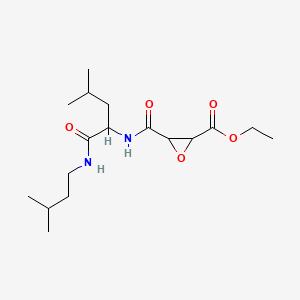

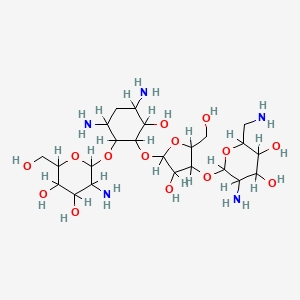

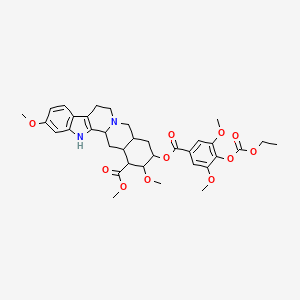

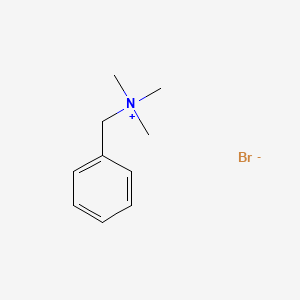

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)

![(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione](/img/structure/B1201925.png)